Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is a complex organic compound that features a benzothiazole ring fused with a spirocyclic structure
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5Similar compounds with a benzo[d]thiazole scaffold have been found to exhibit a broad spectrum of biological effects, such as antifungal and anti-inflammatory activities, suggesting that they may interact with multiple targets.
Mode of Action
Benzo[d]thiazole derivatives have been reported to inhibit quorum sensing in gram-negative bacteria , which is a form of bacterial cell-cell communication that responds to external factors and coordinates host toxic behaviors such as biofilm formation and virulence production .
Biochemical Pathways
Based on the reported antifungal and anti-inflammatory activities of similar compounds , it can be inferred that this compound may interfere with the signaling pathways involved in these processes.
Result of Action
Similar compounds have been reported to show promising inhibition activities against certain fungi and inflammation , suggesting potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins These interactions can influence the function of these biomolecules, potentially altering biochemical reactions
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate spirocyclic intermediates. One common method includes the reaction of 2-amino benzothiazole with a spirocyclic ketone under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogenating agents such as chlorine or bromine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and its derivatives share structural similarities with Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone.
Spirocyclic Compounds: Spirocyclic ketones and other spirocyclic structures also exhibit similarities in their chemical behavior and applications.
Uniqueness
The uniqueness of this compound lies in its combined benzothiazole and spirocyclic structure, which imparts distinct chemical and biological properties. This dual structural feature enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-15(12-2-3-13-14(10-12)22-11-17-13)18-6-4-16(5-7-18)20-8-1-9-21-16/h2-3,10-11H,1,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZGOXSYJHYDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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